Quinine hydrobromide is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its analgesic and antipyretic properties. The chemical structure of quinine hydrobromide is characterized by its complex molecular formula, which is CHNO combined with hydrobromic acid, enhancing its solubility and bioavailability in medicinal applications .
These reactions are essential for developing derivatives with altered pharmacological properties .
Quinine hydrobromide exhibits significant biological activity primarily as an antimalarial agent. Its mechanism involves:
The synthesis of quinine hydrobromide typically involves:
Quinine hydrobromide is primarily used in:
Quinine hydrobromide interacts with various biological systems:
Quinine hydrobromide shares similarities with several other compounds, particularly other alkaloids derived from cinchona or related structures. Here are some notable comparisons:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Quinine | CHNO | Primary antimalarial agent |
| Quinidine | CHNO (isomer of quinine) | Used as an antiarrhythmic drug |
| Hydroquinine | CHNO | Less toxic than quinine, used for similar purposes |
| Cinchonidine | CHNO | Exhibits similar biological activities |
| Quinine sulfate | CHNO.HSO | Commonly used form for oral administration |
Quinine hydrobromide stands out due to its enhanced solubility and specific pharmacokinetic properties that make it suitable for intravenous administration in severe malaria cases .
The story of quinine hydrobromide begins with the cinchona tree (Cinchona officinalis and related species), native to the Andean highlands. Indigenous Quichuan communities historically used cinchona bark to treat febrile illnesses, though whether they specifically targeted malaria remains debated. Jesuit missionaries documented this practice as early as the 1630s, exporting the bark to Europe under the name Corticus peruvianus. By the 1640s, Roman apothecaries formulated powdered bark mixtures, laying the groundwork for systematic alkaloid extraction.
The isolation of quinine in 1820 marked a paradigm shift. Pelletier and Caventou’s use of acid-base extraction on Cinchona calisaya bark (“yellow bark”) yielded a crystalline alkaloid far more potent than earlier crude preparations. Their decision to forgo patenting the discovery accelerated its adoption across Europe, with quinine hydrobromide later emerging as a stable, water-soluble derivative. This period also saw the first clinical validations: between 1866 and 1868, a trial on 3,600 subjects confirmed quinine’s specificity against malarial fevers, cementing its status in pharmacopeias.
Quinine hydrobromide’s molecular structure ($$C{20}H{25}BrN2O2$$) exemplifies the complexity of plant-derived alkaloids. Key features include:
The compound’s stereochemistry proved instrumental in early studies of enantiomerism. Pelletier and Caventou’s factory in Paris, established in 1820, pioneered large-scale alkaloid extraction, setting precedents for industrial pharmaceutical production. Modern applications leverage quinine hydrobromide’s fluorescence properties in analytical chemistry, particularly for chiral recognition in high-performance liquid chromatography.
Quinine hydrobromide originates from the genus Cinchona (Rubiaceae), comprising 23 recognized species of evergreen trees and shrubs. Taxonomically significant species include:
The genus thrives in Andean cloud forests at 1,500–3,000m elevation, with leaves exhibiting heterostyly—a morphological adaptation to cross-pollination. Alkaloid biosynthesis occurs primarily in the trunk’s inner bark, where the enzyme strictosidine synthase catalyzes the condensation of tryptamine and secologanin into the precursor strictosidine.
Table 1: Alkaloid Composition of Cinchona Species
| Species | Quinine (%) | Quinidine (%) | Cinchonine (%) | Cinchonidine (%) |
|---|---|---|---|---|
| C. calisaya | 4.2–7.1 | 0.8–1.5 | 0.3–0.7 | 0.5–1.1 |
| C. ledgeriana | 5.8–8.3 | 1.2–2.0 | 0.2–0.5 | 0.4–0.9 |
| C. pubescens | 1.9–3.4 | 0.4–0.9 | 1.1–1.8 | 0.9–1.4 |
Data adapted from phytochemical analyses of wild specimens.
The hydrobromide salt is not naturally occurring but derives from reacting quinine free base with hydrobromic acid. This process, first optimized in the 1850s, increases bioavailability by overcoming quinine’s limited solubility in aqueous media. Contemporary extraction protocols involve supercritical CO₂ to isolate quinine with >98% purity before salt formation.
Quinine hydrobromide is a crystalline solid with the molecular formula C20H25BrN2O2, derived from the protonation of quinine’s tertiary amine group by hydrobromic acid [1] [2]. The base structure consists of a quinoline moiety linked to a quinuclidine system via a methoxy-substituted hydroxymethyl bridge (Figure 1). X-ray crystallography confirms the presence of a bromide counterion stabilized by ionic interactions with the protonated quinuclidine nitrogen [3].
Table 1: Molecular parameters of quinine hydrobromide
| Property | Value |
|---|---|
| Molecular weight | 405.33 g/mol [2] |
| Formula units | Monobasic (1:1 salt) |
| Anion contribution | Br⁻ (79.90 g/mol) |
The monohydrate form (C20H27BrN2O3) incorporates a water molecule within its lattice, increasing the molecular weight to 423.3 g/mol [3]. This hydration alters crystallinity but preserves the core stereochemistry.
The molecule contains four stereocenters at positions C3 (quinoline), C4 (quinoline), C8 (quinuclidine), and C9 (hydroxymethyl bridge), yielding a specific 8α,9R configuration [1] [4]. The IUPAC name R-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrobromide reflects this stereodescriptor set [1].
Key stereochemical features include:
Enantiomeric purity is critical, as the synthetic analog quinidine (8S,9S) lacks antimalarial activity due to divergent receptor binding [4].
Quinine hydrobromide is systematically identified through multiple nomenclature and registry systems:
IUPAC Name
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrobromide [1].
Registry Identifiers
Line Notation
The bromide anion distinguishes quinine hydrobromide from common salts like quinine sulfate (C40H50N4O8S) and quinine dihydrochloride (C20H26Cl2N2O2) [5] [6].
Table 2: Comparative analysis of quinine salts
| Parameter | Hydrobromide | Dihydrochloride [5] | Sulfate [6] |
|---|---|---|---|
| Molecular weight | 405.33 g/mol | 397.34 g/mol | 783.93 g/mol |
| Anion mass | 79.90 g/mol (Br⁻) | 70.90 g/mol (2Cl⁻) | 96.06 g/mol (SO₄²⁻) |
| Crystal water | Monohydrate [3] | Anhydrous | Dihydrate |
| Melting point | Not reported | 175°C (dec.) [5] | 237°C [6] |
The bromide’s larger ionic radius (1.96 Å vs. 1.81 Å for Cl⁻) reduces lattice energy, potentially enhancing solubility in polar solvents compared to chloride salts [2]. However, the sulfate form’s divalent anion enables stronger ionic cross-linking, increasing thermal stability [6].
Quinine hydrobromide exists as a crystalline solid at room temperature [1] [2]. The compound typically appears as yellow prisms [1] or white to pale yellow crystals [1]. The physical appearance is characterized by its crystalline structure with defined geometric forms, consistent with the formation of stable crystal lattices typical of organic hydrohalide salts [3].
The compound demonstrates consistent physical properties across different preparations, maintaining its solid state under standard atmospheric conditions [4]. The crystalline morphology of quinine hydrobromide contributes to its stability and handling characteristics in both laboratory and industrial applications [5] [3].
Quinine hydrobromide exhibits enhanced solubility compared to the free base form of quinine due to the formation of the hydrobromide salt [6]. The compound demonstrates moderate water solubility [2] [7], with the hydrobromic acid component significantly improving aqueous dissolution characteristics compared to the parent quinine alkaloid [8].
The solubility profile in organic solvents follows typical patterns for alkaloid salts. The compound is soluble in dimethyl sulfoxide [7] and shows compatibility with ethanol-based systems [2] [9]. Research indicates that quinine alkaloids are generally highly soluble in organic solvents while maintaining sparingly soluble characteristics in aqueous systems [8].
Specific solubility enhancement mechanisms involve the ionic interaction between the protonated quinine base and the bromide counterion, which facilitates solvation in polar media [10]. The presence of the hydrobromide salt form increases the overall polarity of the compound, improving its interaction with polar solvents [6].
| Solvent Type | Solubility Characteristics |
|---|---|
| Water | Moderate solubility [2] [7] |
| Dimethyl sulfoxide | Soluble [7] |
| Ethanol | Compatible [2] [9] |
| Organic solvents | Variable, generally enhanced compared to free base [8] |
The melting point of quinine hydrobromide is consistently reported as 81-82°C [1] [2] [11]. This relatively narrow temperature range indicates high purity and consistent chemical composition across different preparations [12]. The melting point represents the temperature at which the crystalline structure transitions to liquid phase under standard atmospheric pressure conditions [2].
The boiling point of quinine hydrobromide is reported as 495.9°C at 760 millimeters of mercury [2] [11]. This high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding capabilities and ionic interactions between the hydrobromide components [2].
| Thermal Property | Value | Conditions |
|---|---|---|
| Melting Point | 81-82°C [1] [2] [11] | Standard atmospheric pressure |
| Boiling Point | 495.9°C [2] [11] | 760 mmHg |
The flash point is documented as 253.7°C [2] [11], indicating the minimum temperature at which the compound can form an ignitable mixture with air under standard conditions [2].
The density of quinine hydrobromide is reported as 1.21 grams per cubic centimeter [2] [11]. This density value indicates a relatively compact molecular arrangement in the solid state, consistent with the crystalline structure of the hydrobromide salt [2].
Additional physical constants provide comprehensive characterization of the compound:
The vapor pressure characteristics show extremely low volatility, with values reported as 1.19 × 10⁻¹⁰ millimeters of mercury at 25°C [14]. This low vapor pressure confirms the compound's stability under normal atmospheric conditions and indicates minimal tendency for sublimation or evaporation [14].
| Physical Constant | Value | Units |
|---|---|---|
| Density | 1.21 [2] [11] | g/cm³ |
| Molecular Weight | 405.33 [1] [13] [11] | g/mol |
| LogP | 4.069 [2] | - |
| Vapor Pressure | 1.19 × 10⁻¹⁰ [14] | mmHg at 25°C |
Quinine hydrobromide demonstrates characteristic acid-base properties consistent with its structure as a protonated alkaloid salt [6]. The compound contains two basic nitrogen centers with different pKa values: the quinuclidine nitrogen with a pKa of approximately 8.5 and the quinoline nitrogen with a pKa of approximately 4.2 [6].
The pH-dependent ionization behavior significantly influences the compound's solubility and biological activity [6]. The hydrobromide salt formation involves protonation of the more basic quinuclidine nitrogen, resulting in enhanced aqueous solubility compared to the free base [10].
In aqueous solution, quinine hydrobromide acts as a weak acid due to the protonated quaternary ammonium center, contributing to solution pH characteristics [6]. The compound's buffering capacity is limited compared to dedicated buffering systems, but it can influence local pH environments in biological systems [15].
| Nitrogen Center | pKa Value | Ionization Characteristics |
|---|---|---|
| Quinuclidine N | ~8.5 [6] | Primary basic site |
| Quinoline N | ~4.2 [6] | Secondary basic site |
The acid-base equilibrium involves multiple protonation states, with the hydrobromide form representing the monoprotonated species at the more basic quinuclidine nitrogen [6]. This selective protonation pattern influences the compound's pharmacological and chemical properties [16].
Quinine hydrobromide demonstrates good stability under controlled storage conditions [4]. The compound maintains chemical integrity when stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years [4]. These storage requirements reflect the compound's sensitivity to elevated temperatures and moisture [4].
Solution stability is more limited, with prepared solutions recommended for use within 1 month when stored in tightly sealed containers [4]. The compound shows sensitivity to repeated freeze-thaw cycles, which can compromise chemical stability [4].
Light sensitivity is a notable characteristic, with the compound showing gradual color change to brown upon light exposure [17]. This photosensitivity requires storage in dark conditions to maintain chemical stability and prevent degradation [18] [17].
Environmental stability testing under International Council for Harmonisation conditions demonstrates satisfactory performance under long-term storage at 25°C with 60% relative humidity and accelerated conditions at 40°C with 75% relative humidity [18]. Stress testing reveals acceptable stability against acid hydrolysis and oxidation conditions [18].
| Storage Condition | Stability Duration | Special Requirements |
|---|---|---|
| Powder at -20°C | 3 years [4] | Dark storage |
| Powder at 4°C | 2 years [4] | Dark storage |
| Solution at -80°C | 6 months [4] | Sealed containers |
| Solution at -20°C | 1 month [4] | Avoid freeze-thaw cycles |